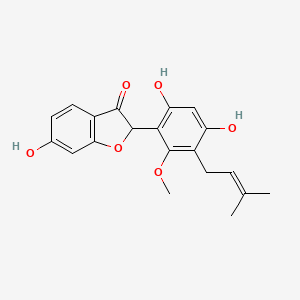
Licofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Licofuranone has demonstrated notable antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Studies indicate that this compound exhibits moderate to potent antibacterial effects, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting tumor growth without significant toxicity to normal cells .
Neuroprotective Effects
this compound's neuroprotective properties have been investigated in the context of neurodegenerative diseases. It has shown promise in ameliorating symptoms associated with Parkinson’s disease and other disorders by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential use as a natural pesticide. Its efficacy against various plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Growth Promotion in Plants
Research indicates that this compound may enhance plant growth by improving stress tolerance and promoting root development. This property can be beneficial in agricultural settings, particularly under adverse environmental conditions .
Data Tables
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on this compound's antibacterial activity demonstrated its effectiveness against MRSA strains. The compound was tested using agar diffusion methods, showing significant inhibition zones compared to control groups. This study suggests this compound's potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 3: Agricultural Application
Field trials assessing this compound as a natural pesticide showed reduced incidence of fungal infections in crops treated with the compound compared to untreated controls. These findings support its application in organic farming practices .
Propriétés
Numéro CAS |
161099-38-3 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |
Clé InChI |
WLDXQYSLYHUZTM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
melting_point |
162°C |
Description physique |
Solid |
Synonymes |
licofuranone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















